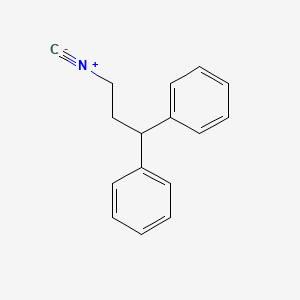

(3-Isocyano-1-phenylpropyl)benzene

Description

Benzene (C₆H₆) is a prototypical aromatic hydrocarbon with a planar hexagonal ring structure. Its electronic and chemical properties under electron-stimulated desorption (ESD) have been extensively studied, particularly in condensed phases adsorbed on transition metal surfaces like platinum (Pt) . Recent experiments reveal that condensed benzene undergoes dissociation via three primary mechanisms when irradiated by electrons (10–950 eV):

- Dissociative Electron Attachment (DEA): A transient negative ion forms, leading to fragmentation.

- Dipolar Dissociation (DD): Dipole-induced cleavage dominates at higher energies (>250 eV).

- Dissociative Ionization (DI): Direct ionization produces cationic fragments .

In condensed benzene films (0.5–12 monolayers, ML), ESD yields of anions (e.g., H⁻, C₆H₅⁻) and cations (e.g., H⁺, CH₃⁺) depend on film thickness and electron energy. For example:

- H⁺ dominates cationic yields in condensed phases, peaking at 2 ML thickness, while heavier fragments (e.g., C₅Hₙ⁺) are suppressed due to surface interactions .

- C₆H₆⁻ anions show maximum desorption at 500 eV, correlating with secondary electron emission from the Pt substrate .

These behaviors are attributed to image-charge potentials from the metal substrate, polarization effects, and neutralization by secondary electrons .

Propriétés

IUPAC Name |

(3-isocyano-1-phenylpropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTNVOBIUOVURO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isocyano-1-phenylpropyl)benzene can be achieved through several methods. One common approach involves the reaction of an appropriate amine with chloroform and a base, such as potassium hydroxide, in a process known as the Hofmann isocyanide synthesis. The reaction proceeds through the formation of an intermediate carbene, which then reacts with the amine to form the isocyanide.

Another method involves the use of the Ugi reaction, a multicomponent reaction that combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to form a peptidomimetic compound. This method is particularly useful for the synthesis of complex isocyanides with multiple functional groups.

Industrial Production Methods

Industrial production of (3-Isocyano-1-phenylpropyl)benzene typically involves large-scale application of the Hofmann isocyanide synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature, reaction time, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Isocyano-1-phenylpropyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The isocyanide group can be oxidized to form isocyanates, which are useful intermediates in the synthesis of polyurethanes and other polymers.

Reduction: Reduction of the isocyanide group can lead to the formation of primary amines.

Substitution: The isocyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanide group under mild conditions.

Major Products

Oxidation: Isocyanates

Reduction: Primary amines

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemical Properties and Structure

(3-Isocyano-1-phenylpropyl)benzene has a molecular formula of and a molecular weight of approximately 161.204 g/mol. The compound features an isocyanate functional group attached to a phenylpropyl moiety, which contributes to its reactivity and utility in various chemical reactions.

Medicinal Chemistry

(3-Isocyano-1-phenylpropyl)benzene has been investigated for its potential therapeutic applications. The isocyanate group is known for its ability to react with amines to form ureas, which are important in drug design. Studies have shown that derivatives of isocyanates can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.

Case Study:

A study published in a peer-reviewed journal explored the synthesis of novel urea derivatives from (3-isocyano-1-phenylpropyl)benzene, demonstrating their efficacy against cancer cell lines. The synthesized compounds showed significant cytotoxicity, indicating the potential for further development as anticancer agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions, such as nucleophilic addition and cycloaddition, makes it valuable for constructing complex organic molecules.

Data Table: Reactions Involving (3-Isocyano-1-phenylpropyl)benzene

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Addition | Reacts with amines to form ureas | |

| Cycloaddition | Forms cyclic compounds with dienes | |

| Polymerization | Can be used in the synthesis of polyurethanes |

Materials Science

In materials science, (3-isocyano-1-phenylpropyl)benzene is utilized in the development of advanced materials such as coatings and adhesives. Its isocyanate functionality allows it to react with polyols to form polyurethane networks, which are known for their durability and flexibility.

Case Study:

Research demonstrated that incorporating (3-isocyano-1-phenylpropyl)benzene into polyurethane formulations improved mechanical properties and thermal stability compared to traditional formulations without this compound .

Mécanisme D'action

The mechanism of action of (3-Isocyano-1-phenylpropyl)benzene involves its ability to coordinate with metal ions and form stable complexes. This property is exploited in catalysis and coordination chemistry. The isocyanide group can also interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key findings are summarized below:

Table 1: Comparison of Aromatic Compounds in ESD and Adsorption

Key Observations:

Substituent Effects :

- Toluene : The methyl group alters adsorption geometry and stabilizes heavier cationic fragments (e.g., C₆H₅⁺) compared to benzene .

- Pyridine : Nitrogen’s lone pair facilitates vertical adsorption and enhances DEA pathways, yielding CN⁻ anions .

Ring Size and Conjugation :

- Naphthalene : Extended π-conjugation increases binding energy to Pt, reducing desorption of parent ions. Fragmentation favors multi-ring products (e.g., C₁₀H₈⁺) .

Metal-Surface Interactions: Image-charge potentials from Pt suppress cationic desorption in benzene but enhance secondary electron emission, influencing anion yields . Similar effects are observed in pyrimidine with argon buffer layers, where metal interactions are mitigated .

Electron Energy Thresholds: DEA dominates below 250 eV for benzene, while DD prevails at higher energies. Toluene’s DI processes are more pronounced due to methyl-induced stabilization of transient cations .

Activité Biologique

(3-Isocyano-1-phenylpropyl)benzene, a compound featuring an isocyanide functional group, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (3-Isocyano-1-phenylpropyl)benzene is characterized by the presence of an isocyanide group attached to a phenylpropyl chain. This unique structure contributes to its reactivity and biological interactions.

The biological activity of (3-Isocyano-1-phenylpropyl)benzene can be attributed to its interaction with various molecular targets. Isocyanides are known to participate in nucleophilic reactions, which can lead to the formation of covalent bonds with proteins and enzymes. This property allows them to modulate enzymatic activities, potentially influencing metabolic pathways and cellular responses.

Antimicrobial Activity

Recent studies have indicated that isocyanides exhibit antimicrobial properties. For instance, compounds similar to (3-Isocyano-1-phenylpropyl)benzene have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with cellular metabolic processes.

Antioxidant Properties

Isocyanides have also been investigated for their antioxidant capabilities. They can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on structurally related isocyanides demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded, showcasing the potential of these compounds as therapeutic agents against infections .

- Antioxidant Activity : In vitro assays revealed that (3-Isocyano-1-phenylpropyl)benzene exhibited antioxidant activity comparable to established antioxidants like ascorbic acid. The compound was effective in reducing oxidative stress markers in cellular models .

- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into the binding affinities of (3-Isocyano-1-phenylpropyl)benzene with specific enzymes involved in metabolic pathways. These studies suggest that the compound may inhibit key enzymes, leading to altered metabolic states in target organisms.

Data Summary

The following table summarizes key findings related to the biological activity of (3-Isocyano-1-phenylpropyl)benzene:

Q & A

Q. What are the most reliable synthetic routes for (3-Isocyano-1-phenylpropyl)benzene, and how can reaction conditions be optimized?

- Methodology : Begin with a Sonogashira coupling to introduce the phenylpropyl backbone, followed by isocyanide functionalization via the Hofmann isonitrile synthesis. Use Design Expert software to design a response surface methodology (RSM) experiment, varying catalysts (e.g., Pd/Cu), solvent polarity, and temperature. Monitor yield and purity via HPLC-MS. Critical parameters include avoiding moisture (isocyanides are moisture-sensitive) and optimizing reaction time to prevent decomposition .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How can the stability of (3-Isocyano-1-phenylpropyl)benzene be assessed under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with controlled humidity (0%, 50%, 90%). Use FTIR and NMR to track degradation (e.g., isocyanide-to-amine conversion). Statistical analysis of half-life data via Arrhenius modeling can predict long-term stability. Include inert atmosphere (N₂/Ar) as a control variable .

Q. What spectroscopic techniques are most effective for characterizing (3-Isocyano-1-phenylpropyl)benzene?

- Methodology : Prioritize NMR to confirm the isocyanide signal (~150-160 ppm) and distinguish it from nitriles. Use IR spectroscopy to identify the isocyanide stretch (~2150 cm). For structural confirmation, combine X-ray crystallography (single-crystal growth in hexane/ethyl acetate) with DFT-optimized molecular geometry comparisons .

Advanced Research Questions

Q. How does the steric bulk of the phenylpropyl group influence the reactivity of (3-Isocyano-1-phenylpropyl)benzene in multicomponent reactions?

- Methodology : Compare reaction kinetics in Ugi and Passerini reactions using substrates with varying steric profiles (e.g., phenyl vs. tert-butyl). Track intermediate formation via in-situ Raman spectroscopy. Use molecular dynamics simulations (e.g., Gaussian 16) to calculate steric hindrance using Tolman cone angles. Correlate steric parameters with reaction yields and byproduct profiles .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What strategies resolve contradictions in reported catalytic activity data for isocyanide-based reactions?

- Methodology : Perform replicated analysis using identical substrates, catalysts, and conditions from conflicting studies. Validate purity via elemental analysis and quantify trace metal contaminants (e.g., Pd residues) via ICP-MS. Use Mendelian randomization principles to isolate confounding variables (e.g., solvent grade, oxygen levels) .

Q. Can computational models predict the regioselectivity of (3-Isocyano-1-phenylpropyl)benzene in cycloaddition reactions?

- Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states for [4+1] vs. [2+3] cycloadditions. Validate predictions with kinetic isotope effect (KIE) experiments and -labeled substrates. Cross-reference results with Cambridge Structural Database (CSD) entries for analogous compounds .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. How can the environmental impact of (3-Isocyano-1-phenylpropyl)benzene synthesis be minimized without compromising yield?

- Methodology : Implement green chemistry metrics (E-factor, PMI) to evaluate solvent and reagent choices. Test bio-based solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., FeO-supported palladium). Use life cycle assessment (LCA) software like SimaPro to compare waste profiles of traditional vs. alternative routes .

Data Interpretation & Collaboration

Q. What tools are recommended for sharing and validating spectral data for novel isocyanide derivatives?

Q. How can machine learning enhance the design of (3-Isocyano-1-phenylpropyl)benzene derivatives for targeted bioactivity?

- Methodology : Train graph neural networks (GNNs) on ChEMBL or PubChem datasets to predict cytotoxicity or binding affinity. Validate top candidates via high-throughput screening (HTS) and SAR analysis. Prioritize interpretable models (SHAP values) to identify critical functional groups .

【36氪】30年冷板凳坐穿?谁在主宰这场改变科技界命运的赌注游戏?13:44

Safety & Compliance

Q. What safety protocols are critical when handling (3-Isocyano-1-phenylpropyl)benzene in large-scale syntheses?

- Methodology : Use continuous flow reactors to minimize exposure to volatile isocyanides. Implement real-time gas sensors (e.g., PID detectors) for airborne leaks. Conduct toxicity assays (e.g., Ames test) to assess mutagenicity and establish PPE requirements (e.g., butyl rubber gloves, SCBA for spills) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.